molecular formula C14H14BrFN4O B6437955 5-bromo-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine CAS No. 2549028-95-5

5-bromo-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine

Cat. No.: B6437955
CAS No.: 2549028-95-5
M. Wt: 353.19 g/mol
InChI Key: GUDGNGZIXLFZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features:
The compound features a pyrimidine core substituted with a bromine atom at position 5 and a pyrrolidine ring at position 2. The pyrrolidine is further modified at its 3-position with a [(5-fluoropyridin-2-yl)oxy]methyl group. This structural complexity introduces multiple functional elements:

  • Bromine: Enhances electrophilicity and influences halogen bonding in biological systems.
  • Pyrrolidine: A five-membered saturated ring that confers conformational flexibility.

Synthetic Relevance: Synthesis likely involves bromination of a pyrimidine precursor, followed by nucleophilic substitution to attach the pyrrolidine moiety. The fluoropyridyl group may be introduced via Mitsunobu or SN2 reactions, leveraging oxygen as a linker .

Properties

IUPAC Name

5-bromo-2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFN4O/c15-11-5-18-14(19-6-11)20-4-3-10(8-20)9-21-13-2-1-12(16)7-17-13/h1-2,5-7,10H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGNGZIXLFZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Their Impact

Key Observations:

Fluorine (F) in the fluoropyridyl group improves metabolic stability and participates in electrostatic interactions with target proteins .

Pyrrolidine Substituents: The methoxy group in 5-bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine offers hydrogen-bonding capability but lacks the aromaticity of the fluoropyridyl group, which may limit π-π stacking interactions .

Ring Flexibility :

  • Piperidine-based analogs (e.g., ) exhibit different conformational dynamics due to their six-membered ring, which may reduce steric hindrance compared to pyrrolidine derivatives .

Case Study: Target Compound vs. 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine

  • 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine : Demonstrates broad-spectrum antimicrobial activity, likely due to bromine’s ability to disrupt bacterial membrane proteins .
  • Target Compound : The fluoropyridyl group may redirect activity toward eukaryotic kinases (e.g., cancer-related kinases) by enabling interactions with conserved lysine or arginine residues in ATP-binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.